

CAS number 41484-35-9 chemical information

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Compound of Interest

Compound Name: Irganox 1035

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An In-Depth Technical Guide to AR-A014418 (CAS Number: 487021-52-3): A Selective GSK-3 β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-A014418 is a potent and selective, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 β (GSK-3 β).^{[1][2][3]} GSK-3 β is a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, apoptosis, and neuronal function.^{[4][5]} Its dysregulation has been linked to various pathologies such as Alzheimer's disease, bipolar disorder, and cancer.^{[4][5]} AR-A014418 serves as a critical research tool for elucidating the physiological and pathological roles of GSK-3 β .^[5] This document provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to AR-A014418.

Chemical Information

Property	Value	Reference(s)
CAS Number	487021-52-3	[1][2][6]
IUPAC Name	1-[(4-methoxyphenyl)methyl]-3-(5-nitro-1,3-thiazol-2-yl)urea	[4][7]
Synonyms	AR-A 014418, GSK-3β Inhibitor VIII	[1][3][8]
Molecular Formula	C ₁₂ H ₁₂ N ₄ O ₄ S	[4][9]
Molecular Weight	308.31 g/mol	[6][8]
Appearance	Solid	[7]
Solubility	Soluble in DMSO (>15.4 mg/mL or 100 mM), sparingly soluble in ethanol, and insoluble in water.	[4][6]
SMILES	<chem>COC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)--INVALID-LINK--[O-]</chem>	[6][7]
InChI Key	YAEMHJKFIIIULI-UHFFFAOYSA-N	[6][7]

Biological Activity and Mechanism of Action

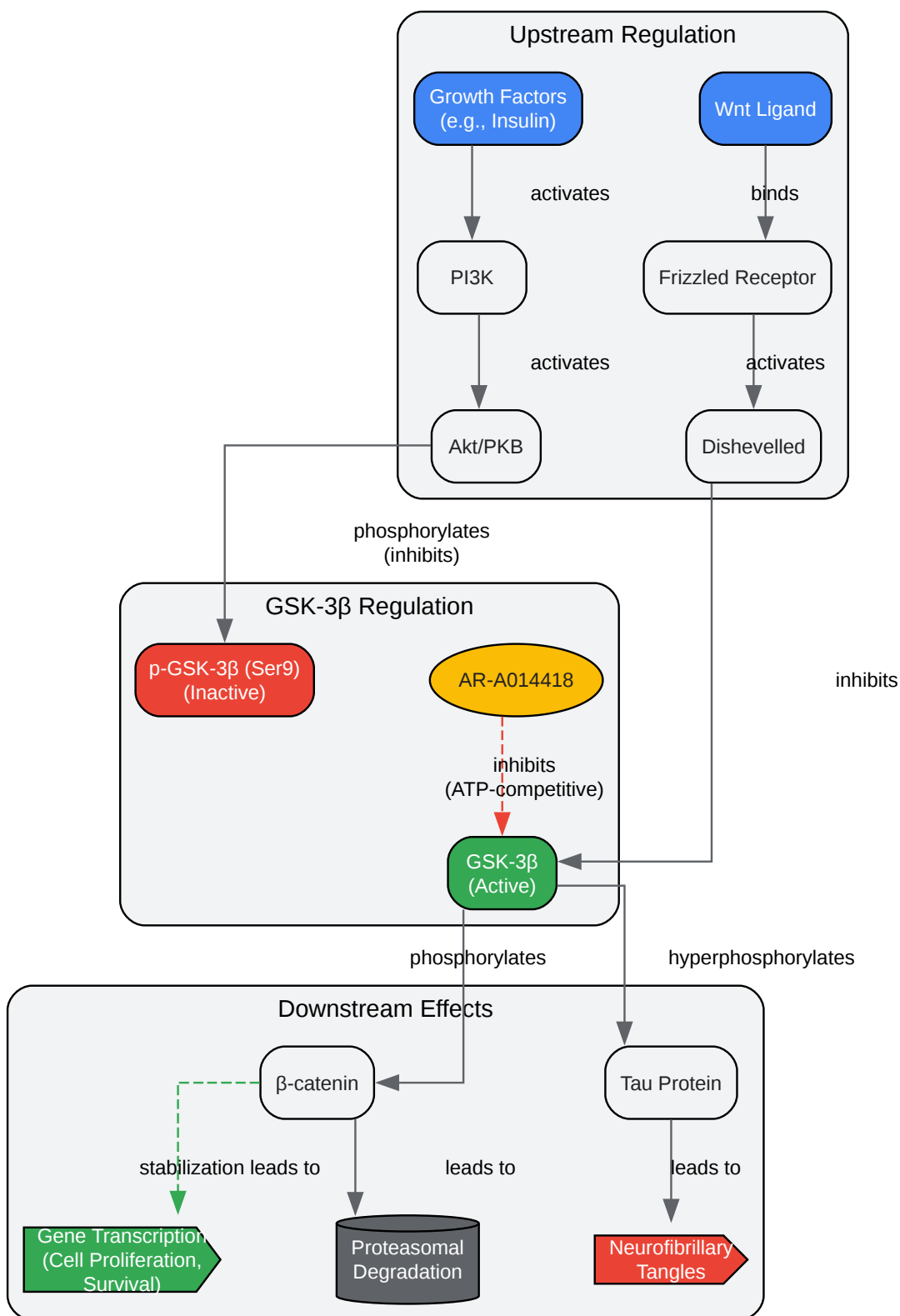
AR-A014418 is a highly selective inhibitor of GSK-3, demonstrating competitive inhibition with respect to ATP.[1][3][5] It shows significantly less activity against other kinases, including cdk2 and cdk5, making it a specific tool for studying GSK-3-mediated pathways.[5][6]

Quantitative Biological Data

Parameter	Target	Value	Assay Conditions	Reference(s)
IC ₅₀	GSK-3β	104 ± 27 nM	Cell-free assay with recombinant human GSK-3β.	[1] [3] [5]
K _i	GSK-3β	38 nM	Cell-free assay, competitive inhibition with ATP.	[1] [3] [5]
IC ₅₀	Tau Phosphorylation (Ser-396)	2.7 μM	3T3 fibroblasts stably expressing human four-repeat tau protein.	[1] [2]
IC ₅₀	cdk2	> 100 μM	Cell-free kinase assay.	[5] [6]
IC ₅₀	cdk5	> 100 μM	Cell-free kinase assay.	[5] [6]

Signaling Pathway

AR-A014418 exerts its effects by inhibiting GSK-3β, a key downstream component of multiple signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways. In the absence of inhibitory signals, GSK-3β is constitutively active and phosphorylates a wide range of substrates, often marking them for degradation. Inhibition of GSK-3β by AR-A014418 leads to the dephosphorylation and stabilization of these substrates, such as β-catenin and Tau.



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Caption: GSK-3β signaling and inhibition by AR-A014418.

Experimental Protocols

Preparation of Stock Solutions

AR-A014418 is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[10]

- To prepare a 10 mM stock solution: Dissolve 3.08 mg of AR-A014418 (MW: 308.31 g/mol) in 1 mL of DMSO.[8]
- Storage: The stock solution can be stored at -20°C for several months or at -80°C for up to a year.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Cell Viability (MTT) Assay

This protocol is adapted from studies investigating the effect of AR-A014418 on neuroblastoma cell growth.[11]

- Cell Seeding: Plate cells (e.g., NGP, SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of AR-A014418 in a complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Replace the medium in the wells with the medium containing various concentrations of AR-A014418 or a vehicle control (DMSO).
- Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
- Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

- **Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blot Analysis for Protein Phosphorylation

This protocol is a general guideline based on the analysis of GSK-3 substrates.[\[11\]](#)

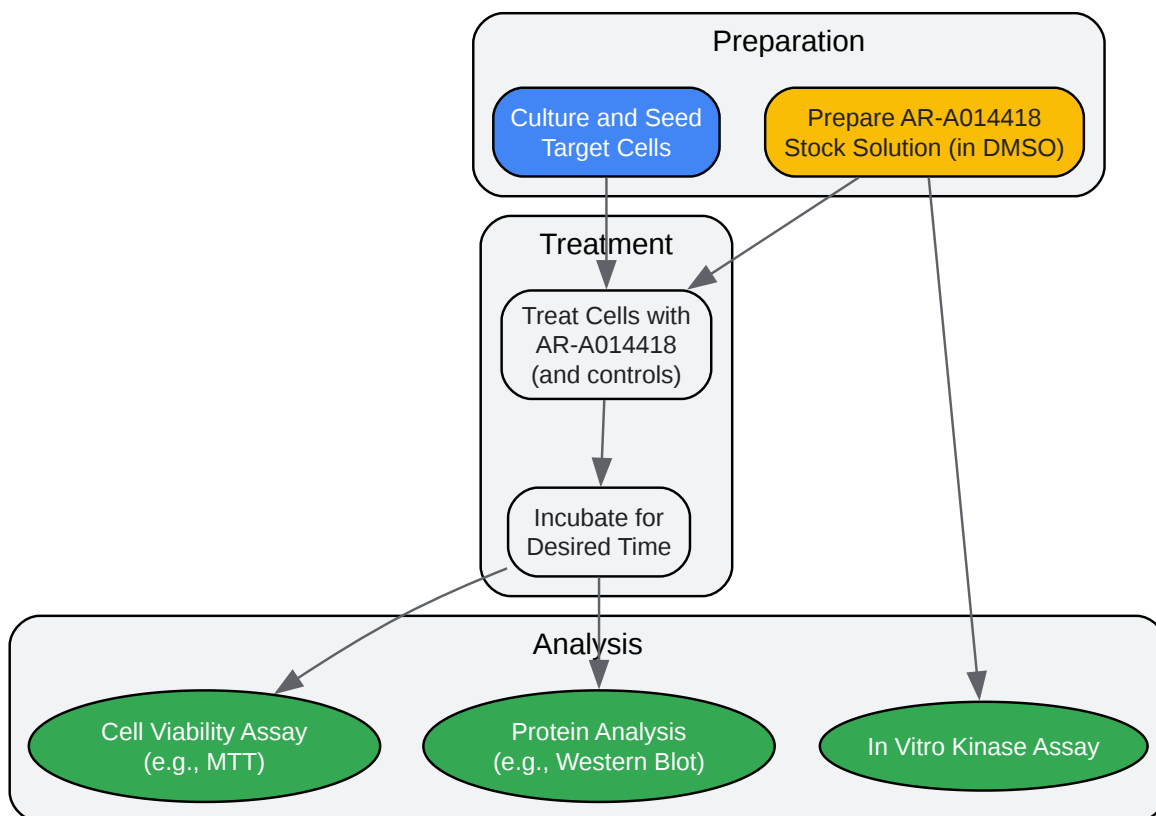
- **Cell Lysis:** After treatment with AR-A014418, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
- **SDS-PAGE:** Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- **Blocking:** Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific for the protein of interest (e.g., phospho-GSK-3 β (Ser9), total GSK-3 β , phospho-Tau (Ser396), total Tau, β -catenin) overnight at 4°C.
- **Washing:** Wash the membrane several times with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Washing:** Wash the membrane several times with TBST.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Assay

This protocol is based on the characterization of AR-A014418's inhibitory activity.[\[5\]](#)

- **Reaction Mixture:** Prepare a reaction mixture containing recombinant human GSK-3 β , a suitable substrate (e.g., a synthetic peptide), and a kinase buffer.
- **Inhibitor Addition:** Add varying concentrations of AR-A014418 or a vehicle control to the reaction mixture.
- **Initiation of Reaction:** Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ - ^{32}P]ATP).
- **Incubation:** Incubate the reaction mixture at 30°C for a specified time.
- **Termination of Reaction:** Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- **Detection:** Separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper) and quantify the amount of incorporated radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the percentage of inhibition at each concentration of AR-A014418 and determine the IC₅₀ value.

Experimental Workflow Visualization



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